3,5-Diacetyl-2,6-dimethylpyridine
Overview
Description
3,5-Diacetyl-2,6-dimethylpyridine is a diacetyl pyridine derivative . It has been reported to be formed by the photooxidation of 3,5-diacetyl-1,4-dihydro-2,6-dimethylpyridine .
Synthesis Analysis
The synthesis of this compound involves various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation . Aldol-crotonic condensation reactions of this compound with various aldehydes were used to synthesize bisazachalcone derivatives .Molecular Structure Analysis
The molecular structure of this compound was proved by the 1 H and 13 C NMR spectroscopy and X-ray diffraction analysis data .Chemical Reactions Analysis
The chemical reactions of this compound involve a three-component reaction with p - N -dimethylaminobenzaldehyde and phenylhydrazine in the presence of KOH in ethanol . This reaction gives the condensation product of two p-N -dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 71-73 °C (lit.) . Its empirical formula is C11H13NO2, and it has a molecular weight of 191.23 .Scientific Research Applications
Reaction Mechanisms
- Theoretical Study on Formation Reactions : The ab initio molecular orbital method was applied to study the reaction path of 3,5-diacetyl-1,4-dihydrolutidine and related compounds. The study revealed high barrier heights for H2O elimination reactions, aligning with experimental observations in aqueous solutions (Teramae & Maruo, 2013).
Chemical Synthesis and Biological Activity
- Synthesis of Bisazachalcone Derivatives : Using aldol-crotonic condensation reactions with various aldehydes, bisazachalcone derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine. These derivatives were then cyclized to form bisderivatives of 4,5-dihydro-1H-pyrazole (Oleshchuk et al., 2019).
Multidrug Resistance Reverting Agent
- Study on Multidrug Resistance (MDR)-Reversing Activity : Research on dihydropyridines including 3,5-diacetyl derivatives revealed their potential as multidrug resistance-reversing agents, particularly in mouse T-lymphoma cells. One compound, DP7, showed potency without affecting vascular smooth muscle contractility (Saponara et al., 2004).
Novel Pyridine Derivatives
- Synthesis of Novel Substituted Pyridine Derivatives : A series of novel pyridine derivatives were synthesized from this compound, including (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives (Zhang et al., 2009).
Analgesic Activity
- Synthesis and Testing of Analgesic Derivatives : Synthesis of derivatives, such as bis(3,4-dihydroquinoxalin-2(1H)-one), from this compound, demonstrated superior analgesic activity compared to reference drugs in vivo (Kulakov et al., 2017).
Crystal Structure Analysis
- Crystal and Molecular Structure Studies : X-ray diffraction methods were used to determine the crystal and molecular structures of various 1,4-dihydropyridine derivatives, including those with this compound (Devarajegowda et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACBGGDSKMOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337215 | |
Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
24234-61-5 | |
Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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